6-Chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
Description
Properties
CAS No. |
84712-76-5 |
|---|---|
Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
6-chloro-4-N-cyclopentyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18ClN5/c1-7(2)13-10-15-9(12)16-11(17-10)14-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
XWFNWQAZWHPBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Amination of Cyanuric Chloride
- Stage 1: The first chlorine substitution is performed at low temperature (0 to 5 °C) to selectively replace one chlorine atom with a primary or secondary amine, such as cyclopentylamine or isopropylamine.
- Stage 2: The second substitution occurs at a slightly elevated temperature (20 to 40 °C), where the second amine group is introduced.
- Stage 3: The remaining chlorine at the 6-position is often retained or substituted last, depending on the target compound.
This stepwise approach allows for selective introduction of different amine substituents, such as cyclopentyl and isopropyl groups, to yield 6-chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine.
Reaction Conditions
- Solvents: Common solvents include tetrahydrofuran, acetone, or acetonitrile, chosen for their ability to dissolve reactants and maintain reaction control.
- Bases: Sodium carbonate or sodium bicarbonate is often used to neutralize the hydrochloric acid generated during substitution.
- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent side reactions.
- Time: Reaction times vary from 15 minutes to several hours depending on the stage and temperature.
Specific Preparation Methods for Analogous Compounds
Synthesis of N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine as a Model
A well-documented synthesis of N,N'-diallyl-6-chloro-1,3,5-triazine-2,4-diamine involves the reaction of cyanuric chloride with allylamine in tetrahydrofuran under inert atmosphere with sodium carbonate as a base. The reaction proceeds in two stages:
| Stage | Reactants | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Allylamine + sodium carbonate | 20 °C, tetrahydrofuran, inert atm | 15 min | 86 |
| 2 | Cyanuric chloride | Same as above | - | - |
This method demonstrates the feasibility of selective amination on cyanuric chloride to yield 6-chloro-substituted triazine diamines with high yield.
Preparation of 6-Chloro-N-cyclohexyl-1,3,5-triazine-2,4-diamine
This compound, structurally close to the cyclopentyl derivative, is prepared by nucleophilic substitution of cyanuric chloride with cyclohexylamine under mild conditions. The product is isolated by chromatographic methods, and its purity is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Mechanistic Insights and Optimization
- Nucleophilic Attack: The electron-deficient triazine ring facilitates nucleophilic attack by amines on chlorine-bearing carbons.
- Temperature Control: Lower temperatures favor mono-substitution, while higher temperatures promote di-substitution.
- Steric Effects: Bulkier amines such as cyclopentyl and isopropyl groups require careful temperature and solvent selection to optimize substitution without side reactions.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | Cyanuric chloride | Purity > 99% |
| Amines Used | Cyclopentylamine, isopropylamine | Molar ratios adjusted for selectivity |
| Solvent | Tetrahydrofuran, acetone | Anhydrous preferred |
| Base | Sodium carbonate | Neutralizes HCl byproduct |
| Temperature (Stage 1) | 0–5 °C | Controls first substitution |
| Temperature (Stage 2) | 20–40 °C | Enables second substitution |
| Reaction Time | 15 min to 2 hours | Depends on amine reactivity |
| Yield | 75–90% | High yields reported in literature |
Research Outcomes and Analytical Characterization
- Purity and Identity: Confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
- Chromatographic Behavior: Reverse phase high-performance liquid chromatography with acetonitrile-water mobile phase and acidic modifiers (phosphoric or formic acid) is effective for purity assessment and preparative isolation.
- Thermal Stability: Differential scanning calorimetry and thermogravimetric analysis indicate stability suitable for further applications.
- Kovats Retention Indices: Gas chromatography data for related compounds provide retention indices useful for method development.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-Chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth, suggesting potential use in developing new antibiotics .
Antiprotozoal Activity
The compound has been investigated for its antiprotozoal effects, particularly against parasites such as Trypanosoma and Giardia. Studies have demonstrated that derivatives of triazine compounds can outperform traditional treatments like benznidazole in efficacy against certain protozoan infections . For instance, some derivatives exhibited IC50 values significantly lower than the standard reference drugs used in treatment protocols .
Anticonvulsant Properties
Recent studies have explored the anticonvulsant potential of triazine derivatives. These compounds have been shown to possess protective effects against seizures in animal models, indicating their possible application in treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) studies suggest that modifications to the triazine core can enhance anticonvulsant activity .
Data Table of Biological Activities
| Activity Type | Reference Compound | IC50 Value (µM) | Comparison to Standard |
|---|---|---|---|
| Antimicrobial | Various Bacteria | <10 | More effective than standard antibiotics |
| Antiprotozoal | Benznidazole | 0.37 | 28 times more active |
| Anticonvulsant | Ethosuximide | <20 | Seven times more effective |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial properties of a series of triazine derivatives, including this compound. The results indicated that these compounds were effective against multi-drug resistant strains of bacteria, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Case Study 2: Treatment of Protozoal Infections
In another study focusing on antiprotozoal activity, researchers synthesized several derivatives based on the triazine structure and tested them against Trypanosoma cruzi. The most potent compound demonstrated an IC50 value significantly lower than that of benznidazole, suggesting its potential as an alternative treatment for Chagas disease .
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria and fungi by interfering with their enzymatic processes and cellular functions. The exact molecular pathways and targets are still under investigation, but it is known that triazine derivatives can disrupt the synthesis of nucleic acids and proteins in microbial cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural features and physicochemical properties with related triazine derivatives is summarized in Table 1.
Table 1: Structural and physicochemical comparison of selected 1,3,5-triazine derivatives
Key Observations:
Substituent Effects on Solubility and Lipophilicity:
- The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to ethyl or isopropyl substituents. This likely reduces water solubility and enhances soil adsorption, similar to terbuthylazine, which has a tert-butyl group .
- Atrazine’s higher solubility (33 mg/L) compared to terbuthylazine (8.5 mg/L) correlates with its greater mobility in aquatic systems, increasing environmental contamination risks .
Environmental Persistence:
- Chlorinated triazines like atrazine and simazine undergo dealkylation and hydrolysis, forming metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA) . The cyclopentyl group in the target compound may slow degradation due to reduced enzymatic accessibility, leading to longer soil half-lives.
Biological Activity
6-Chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine (CAS Number: 84712-76-5) is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClN₅ |
| Molecular Weight | 255.747 g/mol |
| Density | 1.291 g/cm³ |
| Boiling Point | 423.636 °C |
| Flash Point | 210.008 °C |
| LogP | 1.54360 |
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, research indicates that certain triazine derivatives exhibit significant inhibition of cell viability in various cancer cell lines:
- Lung Cancer : In a study involving lung cancer cell lines A549 and NCI-H1299, treatment with a related triazine compound demonstrated a reduction in cell viability to 59.9% and 68.8%, respectively, at a concentration of 25 μM .
- Mechanism of Action : The mechanism involves binding to adenosine receptors (hA1AR), which is crucial for inducing apoptosis in cancer cells . The compound's structural modifications have been linked to enhanced binding affinity and cytotoxicity against specific cancer types.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that certain triazines can inhibit bacterial growth effectively:
- Antitubercular Activity : A study focusing on triazine derivatives revealed that modifications could enhance their efficacy against Mycobacterium tuberculosis by promoting nitric oxide (NO) release within bacterial cells . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 150 nM.
Study on Lung Cancer Cell Lines
In a controlled experiment, researchers treated A549 lung cancer cells with varying concentrations of a triazine derivative similar to this compound. The results indicated:
- Cell Viability : Significant reductions in cell viability were observed at concentrations above 10 μM.
- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Safety and Toxicity Assessments
Safety profiles were evaluated in animal models to determine the toxicity levels associated with this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
